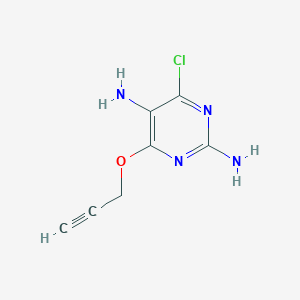
3'-溴查耳酮
描述
(E)-1-(3-bromophenyl)-3-phenylprop-2-en-1-one is a useful research compound. Its molecular formula is C15H11BrO and its molecular weight is 287.15 g/mol. The purity is usually 95%.
The exact mass of the compound (E)-1-(3-bromophenyl)-3-phenylprop-2-en-1-one is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 170289. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (E)-1-(3-bromophenyl)-3-phenylprop-2-en-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-1-(3-bromophenyl)-3-phenylprop-2-en-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
杀幼虫活性
3'-溴查耳酮已被研究用于其作为杀幼虫剂的潜力,特别是针对埃及伊蚊的幼虫,埃及伊蚊是登革热和寨卡病毒等疾病的传播媒介 . 该化合物的杀幼虫功效归因于其与生物膜相互作用的能力,而溴原子的存在增强了其亲脂性 .
抗癌特性
查耳酮,包括3'-溴查耳酮,以其抗癌活性而闻名。它们可以诱导癌细胞凋亡并抑制细胞增殖。 查耳酮结构上的溴取代基可能通过影响化合物的反应性和与细胞靶标的相互作用来增强这些特性 .
抗氧化作用
查耳酮的抗氧化特性已得到充分证明,3'-溴查耳酮也不例外。 它可以清除自由基并保护细胞免受氧化应激,氧化应激是多种慢性疾病的促成因素 .
抗炎活性
3'-溴查耳酮通过调节炎症通路表现出抗炎作用。 这使其成为治疗炎症性疾病的潜在候选药物 .
抗菌潜力
研究表明,查耳酮对多种病原体具有抗菌作用。 3'-溴查耳酮可以开发成抗菌剂,可能为对抗抗生素耐药细菌提供一种新方法 .
心血管益处
查耳酮与心血管益处有关,例如降低高血压和预防动脉粥样硬化。 3'-溴查耳酮的结构特征可能有助于这些作用,为开发新的心血管药物提供基础 .
神经保护作用
人们对查耳酮的神经保护作用越来越感兴趣。 3'-溴查耳酮可能有助于保护神经元免受损伤,这对于治疗神经退行性疾病至关重要 .
合成应用
3'-溴查耳酮作为有机合成的中间体,可以用于合成各种生物活性分子。 它在化合物中的存在可以显着改变分子的性质,并导致发现具有多种治疗应用的新药 .
作用机制
Target of Action
Chalcones, the class of compounds to which 3’-bromochalcone belongs, are known to interact with a variety of biological targets due to their diverse biological activities .
Mode of Action
They can modulate a number of signaling molecules and cascades related to disease modification .
Biochemical Pathways
Chalcones, including 3’-Bromochalcone, are intermediates in flavonoid biosynthesis, playing a crucial role in the synthesis of other flavonoid derivatives . They are known to possess good antioxidant properties , and their biological activities can affect various biochemical pathways.
Pharmacokinetics
The pharmacokinetics of chalcones can be complex and multifaceted .
Result of Action
Chalcones are known to have impressive biological activity, including antioxidant, anti-fungal, anti-bacterial, anti-tumor, and anti-inflammatory properties .
Action Environment
The action, efficacy, and stability of 3’-Bromochalcone can be influenced by various environmental factors. For instance, the synthesis of chalcones, including 3’-Bromochalcone, can be carried out through a green chemistry approach using a grinding technique .
生化分析
Biochemical Properties
3’-Bromochalcone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with reactive oxygen species (ROS), where 3’-Bromochalcone exhibits antioxidant properties by scavenging free radicals . This interaction helps in reducing oxidative stress within cells. Additionally, 3’-Bromochalcone has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory effects .
Cellular Effects
3’-Bromochalcone affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 3’-Bromochalcone has been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a key regulator of inflammatory responses . This inhibition leads to a decrease in the expression of pro-inflammatory genes. Moreover, 3’-Bromochalcone affects cellular metabolism by modulating the activity of enzymes involved in metabolic pathways, thereby influencing the overall metabolic flux within cells .
Molecular Mechanism
The molecular mechanism of 3’-Bromochalcone involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, 3’-Bromochalcone has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response . This inhibition reduces the production of pro-inflammatory mediators. Additionally, 3’-Bromochalcone can modulate gene expression by interacting with transcription factors and influencing their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3’-Bromochalcone change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 3’-Bromochalcone remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to 3’-Bromochalcone in in vitro and in vivo studies has demonstrated sustained anti-inflammatory and antioxidant effects, although the extent of these effects may vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of 3’-Bromochalcone vary with different dosages in animal models. At lower doses, 3’-Bromochalcone exhibits beneficial effects such as reduced inflammation and oxidative stress . At higher doses, the compound may exhibit toxic or adverse effects. Studies have shown that high doses of 3’-Bromochalcone can lead to cellular toxicity and adverse effects on organ function . Therefore, it is essential to determine the optimal dosage to maximize the therapeutic benefits while minimizing potential risks.
Metabolic Pathways
3’-Bromochalcone is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, 3’-Bromochalcone undergoes biotransformation by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites may have different biological activities compared to the parent compound. Additionally, 3’-Bromochalcone can influence metabolic flux by modulating the activity of key enzymes involved in metabolic pathways .
Transport and Distribution
The transport and distribution of 3’-Bromochalcone within cells and tissues are crucial for its biological activity. The compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cells, 3’-Bromochalcone can accumulate in specific compartments or organelles, influencing its localization and activity. The distribution of 3’-Bromochalcone within tissues also determines its overall pharmacokinetic profile and therapeutic potential .
Subcellular Localization
The subcellular localization of 3’-Bromochalcone plays a significant role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, 3’-Bromochalcone may localize to the mitochondria, where it can exert its antioxidant effects by scavenging ROS . The subcellular localization of 3’-Bromochalcone also influences its interactions with biomolecules and its overall biological activity.
属性
IUPAC Name |
(E)-1-(3-bromophenyl)-3-phenylprop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrO/c16-14-8-4-7-13(11-14)15(17)10-9-12-5-2-1-3-6-12/h1-11H/b10-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSYOJZCSZYJDIZ-MDZDMXLPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)C2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)C2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10421000 | |
| Record name | T5390562 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10421000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22966-26-3 | |
| Record name | NSC170289 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170289 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | T5390562 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10421000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


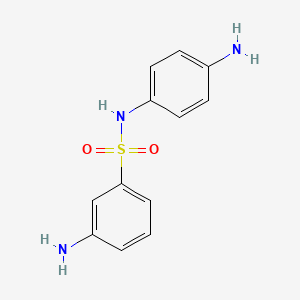
![3,5-Dimethyl-1-[(4-methylsulfanylphenyl)methyl]pyrazol-4-amine](/img/structure/B1654345.png)
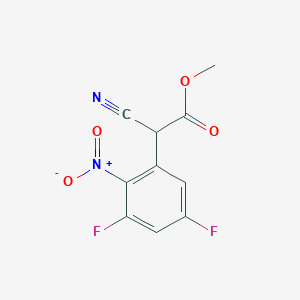
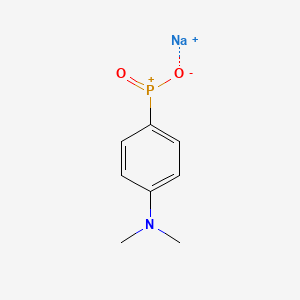

![3,8,8-Trimethyl-4-oxatricyclo[5.1.0.03,5]octane](/img/structure/B1654352.png)
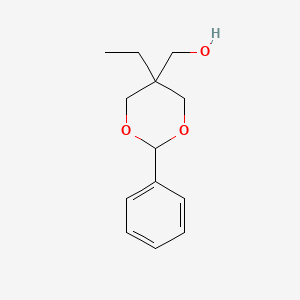
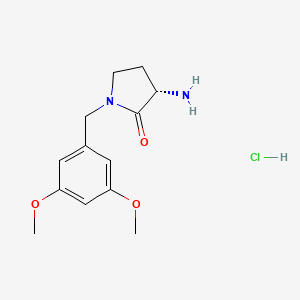
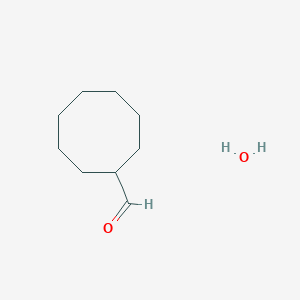
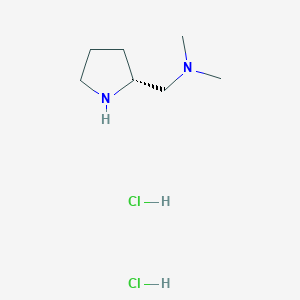
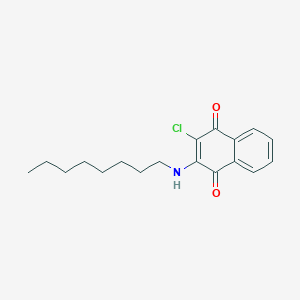
![1-[(Tert-butoxy)carbonyl]-1-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B1654361.png)
![1-[2,3-Difluoro-4-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone](/img/structure/B1654363.png)
